The Biological Function of Bovine k-Casein (106-116): An In-Depth Technical Guide
The Biological Function of Bovine k-Casein (106-116): An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bovine k-casein, a key protein in milk, is a source of various bioactive peptides released during enzymatic digestion. Among these, the undecapeptide corresponding to residues 106-116, also known as casoplatelin, has garnered significant scientific interest. This technical guide provides a comprehensive overview of the primary biological function of bovine k-casein (106-116), focusing on its antithrombotic properties. It details the molecular mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its study, and illustrates the relevant biological pathways.
Core Biological Function: Antithrombotic Activity
The principal biological function of bovine k-casein (106-116) is its ability to inhibit platelet aggregation, a critical process in thrombosis.[1][2][3][4][5] This anti-platelet activity positions it as a molecule of interest in the research and development of novel antithrombotic agents. The peptide has been shown to inhibit platelet aggregation induced by various agonists, including adenosine diphosphate (ADP).[4][5][6]
Mechanism of Action: Competitive Inhibition of Fibrinogen Binding
The antithrombotic effect of bovine k-casein (106-116) is primarily attributed to its structural similarity to the C-terminal dodecapeptide of the human fibrinogen γ-chain (residues 400-411).[1][7][8][9] This homology allows the k-casein fragment to act as a competitive antagonist for the fibrinogen binding site on the platelet surface receptor, the glycoprotein IIb-IIIa complex (GPIIb-IIIa).[7][8] By binding to this receptor, bovine k-casein (106-116) physically obstructs the binding of fibrinogen, which is essential for the formation of platelet-platelet bridges and subsequent aggregation.[5][7][8] This mechanism effectively disrupts the final common pathway of platelet aggregation.[7]
Quantitative Data Summary
The inhibitory effect of k-casein derived peptides on platelet aggregation has been quantified in several studies. While specific IC50 values for the bovine k-casein (106-116) fragment are not consistently reported in the literature, related data provides valuable insights into its potency.
| Peptide/Fragment | Agonist | Assay | Reported Potency | Source |
| Bovine k-casein (106-116) | ADP | Platelet Aggregation | Inhibition at 30:1 molar ratio (peptide:fibrinogen) | [6] |
| Sheep k-caseinoglycopeptide (106-171) | Thrombin | Platelet Aggregation | IC50: 215 µM | [10] |
| Sheep k-caseinoglycopeptide (106-171) | Collagen | Platelet Aggregation | IC50: 100 µM | [10] |
Experimental Protocols
In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol outlines the measurement of platelet aggregation in human platelet-rich plasma (PRP) using a light transmission aggregometer.
a. Materials:
-
Freshly drawn human whole blood collected in 3.2% sodium citrate tubes.
-
Platelet agonists: Adenosine diphosphate (ADP), collagen, thrombin.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Bovine k-casein (106-116) peptide.
-
Light transmission aggregometer.
-
Polypropylene tubes.
b. Method:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge whole blood at 180-200 x g for 15-20 minutes at room temperature with the brake off to obtain PRP.[11]
-
Carefully transfer the upper PRP layer to a polypropylene tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.[11]
-
Adjust the platelet count in the PRP to approximately 2.5-3.0 x 10⁸ platelets/mL using PPP.
-
-
Platelet Aggregation Measurement:
-
Calibrate the aggregometer by setting 0% aggregation with PRP and 100% aggregation with PPP.[12]
-
Pre-warm PRP aliquots to 37°C for 5-10 minutes.
-
To test the effect of the peptide, incubate a PRP aliquot with the desired concentration of bovine k-casein (106-116) for a specified time (e.g., 2-5 minutes) at 37°C with stirring.
-
Add the platelet agonist (e.g., ADP, final concentration 5-20 µM) to initiate aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
The percentage of aggregation is calculated based on the maximal change in light transmission. The percentage of inhibition is calculated relative to a control sample without the peptide.
-
Fibrinogen Binding Assay (Flow Cytometry)
This protocol describes the measurement of fluorescently labeled fibrinogen binding to activated platelets.
a. Materials:
-
Washed human platelets.
-
FITC-labeled human fibrinogen.
-
Platelet agonist (e.g., ADP).
-
Bovine k-casein (106-116) peptide.
-
Tyrode's buffer.
-
Flow cytometer.
b. Method:
-
Preparation of Washed Platelets:
-
Prepare PRP as described above.
-
Acidify the PRP with acid-citrate-dextrose (ACD) and centrifuge at 800 x g for 15 minutes.
-
Resuspend the platelet pellet in Tyrode's buffer containing apyrase and adjust the platelet concentration.
-
-
Fibrinogen Binding Measurement:
-
In a series of tubes, add washed platelets, FITC-labeled fibrinogen (e.g., 10 µM), and varying concentrations of bovine k-casein (106-116) or a vehicle control.[13]
-
Add a platelet agonist (e.g., ADP, 10 µM) to activate the platelets.[13]
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Add PBS to stop the reaction and analyze the samples on a flow cytometer.
-
The amount of bound fibrinogen is determined by the fluorescence intensity of the platelets. The percentage of inhibition is calculated based on the reduction in mean fluorescence intensity in the presence of the peptide compared to the control.
-
Visualizations
Caption: Mechanism of Action of Bovine k-casein (106-116).
References
- 1. Effect of kappa-casein split peptides on platelet aggregation and on thrombus formation in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Analogy between fibrinogen and casein. Effect of an undecapeptide isolated from kappa-casein on platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteomics Analysis in Dairy Products: Cheese, a Review | MDPI [mdpi.com]
- 6. Recombinant Production and Molecular Docking Studies of Casoplatelin, a Bioactive Peptide [openbiotechnologyjournal.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Platelet preparation for function testing in the laboratory and clinic: Historical and practical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fedoa.unina.it [fedoa.unina.it]
- 10. Sheep kappa-casein peptides inhibit platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diagnostica.cz [diagnostica.cz]
- 13. tandfonline.com [tandfonline.com]
